molecular formula C14H23NO2 B5030080 2-[(6-phenoxyhexyl)amino]ethanol

2-[(6-phenoxyhexyl)amino]ethanol

Cat. No. B5030080
M. Wt: 237.34 g/mol
InChI Key: HESIXJOUTLMDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-phenoxyhexyl)amino]ethanol, also known as PHEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHEA is a member of the family of beta-amino alcohols and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-[(6-phenoxyhexyl)amino]ethanol has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(6-phenoxyhexyl)amino]ethanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 2-[(6-phenoxyhexyl)amino]ethanol has also been shown to improve cognitive function and memory, and to have a protective effect on the nervous system. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(6-phenoxyhexyl)amino]ethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 2-[(6-phenoxyhexyl)amino]ethanol is also stable and can be stored for long periods without degradation. However, there are also some limitations to using 2-[(6-phenoxyhexyl)amino]ethanol in laboratory experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 2-[(6-phenoxyhexyl)amino]ethanol has not been extensively studied in vivo, so its effects in living organisms are not fully understood.

Future Directions

There are several future directions for research on 2-[(6-phenoxyhexyl)amino]ethanol. One area of interest is the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-[(6-phenoxyhexyl)amino]ethanol and to determine its efficacy in vivo. Additionally, research is needed to investigate the potential use of 2-[(6-phenoxyhexyl)amino]ethanol in the treatment of cancer and other diseases. Overall, 2-[(6-phenoxyhexyl)amino]ethanol is a promising compound with significant potential for various applications, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

2-[(6-phenoxyhexyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 6-phenoxyhexanoyl chloride with diethanolamine. The reaction proceeds through an intermediate product, which is then reduced to yield 2-[(6-phenoxyhexyl)amino]ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting with minimal equipment.

Scientific Research Applications

2-[(6-phenoxyhexyl)amino]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 2-[(6-phenoxyhexyl)amino]ethanol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(6-phenoxyhexylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-12-11-15-10-6-1-2-7-13-17-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESIXJOUTLMDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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